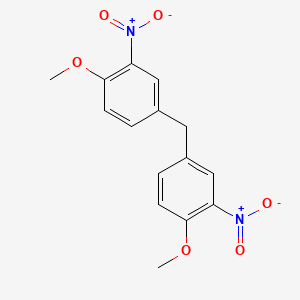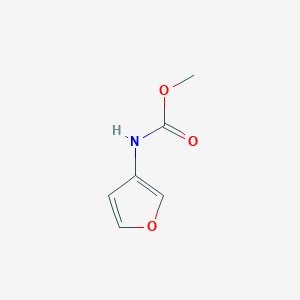
Dysprosium--nickel (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–nickel (1/1) is an intermetallic compound formed by the combination of dysprosium and nickel in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption capabilities, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (1/1) can be achieved through several methods, including:
Electrochemical Co-Reduction: Dysprosium and nickel ions are co-reduced on inert tungsten electrodes or active nickel electrodes in a molten eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at a temperature of 823 K.
Solid-State Reaction: Dysprosium and nickel powders are mixed in stoichiometric amounts and subjected to high-temperature annealing in an inert atmosphere. This method ensures the formation of a homogeneous intermetallic compound.
Industrial Production Methods: Industrial production of dysprosium–nickel (1/1) typically involves high-temperature metallurgical processes, such as vacuum induction melting or arc melting, to ensure the purity and homogeneity of the final product. These methods are preferred for large-scale production due to their efficiency and ability to control the composition and microstructure of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium–nickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and nickel oxide when exposed to air or oxygen at elevated temperatures.
Reduction: Dysprosium–nickel (1/1) can be reduced back to its constituent metals using strong reducing agents such as hydrogen gas or carbon monoxide.
Substitution: The compound can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Common Reagents and Conditions:
Oxidation: Typically carried out in an oxygen-rich environment at temperatures above 500°C.
Reduction: Conducted in a reducing atmosphere, such as hydrogen gas, at temperatures around 800°C.
Substitution: Halogenation reactions are performed using halogen gases (e.g., chlorine, bromine) at room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (DyX₃) and nickel halides (NiX₂), where X represents a halogen.
Wissenschaftliche Forschungsanwendungen
Dysprosium–nickel (1/1) has a wide range of applications in scientific research, including:
Magnetic Materials: Due to its high magnetic susceptibility, it is used in the development of advanced magnetic materials for data storage and magnetic refrigeration.
Nuclear Technology: Dysprosium’s ability to absorb thermal neutrons makes dysprosium–nickel (1/1) useful in nuclear reactor control rods and radiation shielding materials.
Sensor Technology: The compound is used in the fabrication of sensors for detecting humidity and other environmental parameters.
Wirkmechanismus
The mechanism by which dysprosium–nickel (1/1) exerts its effects is primarily based on the unique properties of its constituent elements:
Magnetic Properties: Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it suitable for applications in magnetic materials and devices.
Catalytic Activity: Nickel’s catalytic properties facilitate various chemical reactions, including hydrogenation and dehydrogenation, by providing active sites for reactant molecules.
Neutron Absorption: Dysprosium’s ability to absorb thermal neutrons makes the compound effective in nuclear applications, where it helps control nuclear reactions and provides radiation shielding.
Vergleich Mit ähnlichen Verbindungen
Dysprosium–iron (1/1): Similar to dysprosium–nickel (1/1), this compound also exhibits high magnetic susceptibility and is used in magnetic materials and nuclear technology.
Dysprosium–cobalt (1/1): This compound is known for its excellent magnetic properties and is used in the production of high-performance permanent magnets.
Nickel–lanthanum (1/1): This compound is used in catalysis and hydrogen storage applications due to its unique chemical properties.
Uniqueness of Dysprosium–nickel (1/1): Dysprosium–nickel (1/1) stands out due to its combination of high magnetic susceptibility, catalytic activity, and neutron absorption capabilities. This unique combination of properties makes it valuable in a wide range of applications, from magnetic materials and catalysis to nuclear technology and sensor development.
Eigenschaften
CAS-Nummer |
12159-31-8 |
|---|---|
Molekularformel |
DyNi |
Molekulargewicht |
221.193 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI-Schlüssel |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
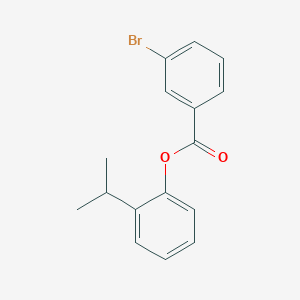
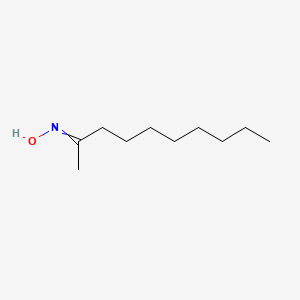

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
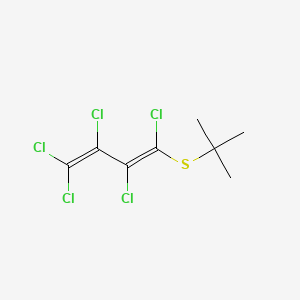

![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
